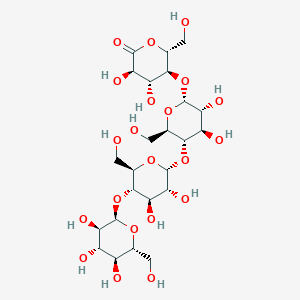
D-maltotetraono-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-maltotetraono-1,5-lactone is a tetrasaccharide. It derives from a D-glucono-1,5-lactone.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
D-maltotetraono-1,5-lactone has been investigated for its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents. For example, studies have shown that related compounds can act as competitive inhibitors for human O-GlcNAcase (hOGA) and hexosaminidase B (hHexB), indicating potential applications in treating diseases related to glycan metabolism .
| Compound | Target Enzyme | Inhibition Constant (K_i) |
|---|---|---|
| This compound | hOGA | 27 nM |
| This compound | hHexB | 6.8 nM |
These findings suggest that this compound and its derivatives may serve as lead compounds for drug development targeting glycosylation processes.
Antimicrobial Activity
Research indicates that lactones similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism highlights their potential application as antimicrobial agents in pharmaceutical formulations .
Cancer Therapeutics
This compound has been studied for its anticancer properties. Compounds derived from lactones have demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . This dual action of promoting apoptosis while inhibiting tumor growth positions this compound as a candidate for further investigation in cancer therapy.
Case Study 1: Inhibition of Glycosidases
A study focused on the synthesis and evaluation of various lactones demonstrated that this compound derivatives effectively inhibited glycosidases involved in glycan metabolism. The kinetic analysis showed that these compounds had low K_i values, indicating strong binding affinity to the target enzymes. This case study underscores the potential of this compound in developing inhibitors for metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound exhibited significant activity against Gram-positive bacteria. The mechanism was elucidated through membrane integrity assays which indicated that the compound disrupts bacterial membranes leading to cell death. This finding suggests its potential use in formulating new antibiotics .
Eigenschaften
Molekularformel |
C24H40O21 |
|---|---|
Molekulargewicht |
664.6 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C24H40O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-20,22-37H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
FAUZEDDJHGPBJZ-CAFMPJKLSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC(=O)[C@@H]([C@H]4O)O)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















